molecular formula C20H19F2N3OS B3014918 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897482-38-1

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No. B3014918
CAS RN: 897482-38-1
M. Wt: 387.45
InChI Key: LCIHICOMOCNVJG-UHFFFAOYSA-N
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Description

The compound “1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one” is a complex organic molecule that contains a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is substituted with two fluorine atoms and a piperazine ring . The molecule also contains a phenyl group and a propanone group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzothiazole and piperazine rings, along with the phenyl and propanone groups, would contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of chemical reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could affect its reactivity and stability .

Scientific Research Applications

Synthesis and Spectral Studies

  • Synthesis Approaches : The compound has been involved in the synthesis of novel derivatives, such as in the case of ciprofloxacin derivatives where it is used in the reaction with thiazole/benzothiazole diazonium chloride (Yadav & Joshi, 2008).
  • Characterization Techniques : Spectral studies play a significant role in characterizing such compounds, as seen in various research efforts, ensuring accurate identification and analysis of the synthesized derivatives.

Pharmaceutical Research

  • Anticancer Potential : Research has indicated the potential of derivatives of this compound in anticancer applications. For example, novel derivatives were synthesized and showed potent cytotoxic activities against human cancer cell lines (Gudisela et al., 2017).
  • Antimicrobial and Antifungal Activities : Compounds derived from this molecule have demonstrated significant antimicrobial and antifungal activities, as explored in various synthetic and biological studies (Patel & Agravat, 2007).

Green Synthesis

  • Eco-Friendly Synthesis Methods : Efforts have been made to develop eco-friendly synthesis methods involving this compound, such as microwave-assisted synthesis, emphasizing sustainable and efficient production techniques (Said et al., 2020).

Molecular Structure and Interactions

  • Structural Analysis : Studies have explored the molecular structure and intermolecular interactions of derivatives of this compound, which is crucial for understanding its behavior in various applications (Mahesha et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. It could also be interesting to explore its mechanism of action if it has biological activity .

properties

IUPAC Name

1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3OS/c21-15-12-16(22)19-17(13-15)27-20(23-19)25-10-8-24(9-11-25)18(26)7-6-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIHICOMOCNVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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